An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorobenzylamino)-1-propanol
An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorobenzylamino)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(4-Fluorobenzylamino)-1-propanol, a molecule of interest in medicinal chemistry and drug development. This document collates available data and provides detailed theoretical and practical information regarding its synthesis, purification, and analytical characterization. Due to the limited publicly available experimental data for this specific compound, this guide leverages established chemical principles and data from structurally related molecules to provide a robust predictive profile. This includes predicted physical properties, detailed experimental protocols for its synthesis and purification, and expected analytical signatures in modern spectroscopic techniques.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 3-(4-Fluorobenzylamino)-1-propanol and its Hydrochloride Salt
| Property | 3-(4-Fluorobenzylamino)-1-propanol (Free Base) | 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride |
| IUPAC Name | 3-[(4-Fluorobenzyl)amino]propan-1-ol | 3-[(4-Fluorobenzyl)amino]propan-1-ol hydrochloride |
| Molecular Formula | C₁₀H₁₄FNO | C₁₀H₁₅ClFNO |
| Molecular Weight | 183.22 g/mol | 219.68 g/mol [1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low melting solid | Predicted: White to off-white solid |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Predicted: Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane). Limited solubility in water. | Predicted: Soluble in water and polar protic solvents. |
| CAS Number | 144334-06-5 | 144334-07-6 |
Experimental Protocols
Synthesis: Reductive Amination
A common and efficient method for the synthesis of 3-(4-Fluorobenzylamino)-1-propanol is the reductive amination of 4-fluorobenzaldehyde with 3-amino-1-propanol. This reaction proceeds in two main steps: the formation of a Schiff base (imine) intermediate, followed by its reduction to the secondary amine.
Reaction Scheme:
Figure 1: Synthesis of 3-(4-Fluorobenzylamino)-1-propanol via reductive amination.
Materials:
-
4-Fluorobenzaldehyde
-
3-Amino-1-propanol
-
Methanol (or another suitable alcohol)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent (e.g., Sodium triacetoxyborohydride)
-
Glacial acetic acid (catalyst)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and 3-amino-1-propanol (1.1 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude 3-(4-Fluorobenzylamino)-1-propanol can be purified using standard laboratory techniques.
Method 1: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane/methanol can be effective. The polarity of the eluent should be optimized based on TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the prepared silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
Method 2: Recrystallization (for the hydrochloride salt)
If the hydrochloride salt is desired, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent. The resulting precipitate can then be recrystallized from a solvent system such as ethanol/diethyl ether.
Figure 2: Purification workflow for 3-(4-Fluorobenzylamino)-1-propanol and its conversion to the hydrochloride salt.
Analytical Characterization
The structure and purity of 3-(4-Fluorobenzylamino)-1-propanol can be confirmed by a combination of spectroscopic methods. The following are predicted spectra based on the chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~ 7.30-7.25 (m, 2H): Aromatic protons ortho to the fluorine atom.
-
δ ~ 7.05-6.95 (m, 2H): Aromatic protons meta to the fluorine atom.
-
δ ~ 3.80 (s, 2H): Benzylic protons (-CH₂-Ar).
-
δ ~ 3.70 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
δ ~ 2.80 (t, 2H): Methylene protons adjacent to the nitrogen atom (-NH-CH₂-).
-
δ ~ 1.80 (quint, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂-CH₂-).
-
δ ~ 2.5-1.5 (br s, 2H): Amine and hydroxyl protons (N-H and O-H). These signals are broad and their chemical shift can vary depending on concentration and temperature. They may exchange with D₂O.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ ~ 163-160 (d, ¹JCF): Aromatic carbon attached to fluorine.
-
δ ~ 135 (s): Quaternary aromatic carbon of the benzyl group.
-
δ ~ 130 (d): Aromatic carbons ortho to the fluorine atom.
-
δ ~ 115 (d): Aromatic carbons meta to the fluorine atom.
-
δ ~ 62: Methylene carbon attached to the hydroxyl group (-CH₂-OH).
-
δ ~ 53: Benzylic carbon (-CH₂-Ar).
-
δ ~ 49: Methylene carbon attached to the nitrogen atom (-NH-CH₂-).
-
δ ~ 31: Methylene carbon in the middle of the propyl chain (-CH₂-CH₂-CH₂-).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 2: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Characteristics |
| 3400-3200 | O-H stretch (alcohol) | Strong | Broad due to hydrogen bonding. |
| 3400-3300 | N-H stretch (secondary amine) | Medium | May be overlapped with the O-H stretch.[2][3][4] |
| 3100-3000 | C-H stretch (aromatic) | Medium | |
| 2950-2850 | C-H stretch (aliphatic) | Strong | |
| 1610-1590, 1510-1490 | C=C stretch (aromatic ring) | Medium | Two to three bands are expected. |
| 1230-1210 | C-F stretch (aryl fluoride) | Strong | |
| 1150-1050 | C-O stretch (primary alcohol) | Strong | |
| 1125-1085 | C-N stretch (aliphatic amine) | Medium |
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, 3-(4-Fluorobenzylamino)-1-propanol is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 184.2. The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the following key fragment ions:
-
Loss of H₂O: [M+H - H₂O]⁺ at m/z 166.2.
-
Loss of the propanol side chain: Formation of the 4-fluorobenzylaminium ion at m/z 124.1.
-
Formation of the 4-fluorobenzyl cation: A prominent peak at m/z 109.1 due to the stable benzylic carbocation.[5][6]
Figure 3: Predicted mass spectrometry fragmentation pathway for 3-(4-Fluorobenzylamino)-1-propanol.
Biological Activity and Signaling Pathways
There is limited specific information available in the scientific literature regarding the biological activity and mechanism of action of 3-(4-Fluorobenzylamino)-1-propanol. However, based on its structural similarity to other N-benzylamino-propanol derivatives, it may exhibit certain biological effects. For instance, some N-benzylamino-propanol compounds have been investigated for their potential cytotoxic activities.
Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by 3-(4-Fluorobenzylamino)-1-propanol.
Figure 4: Proposed logical relationship for future investigation of the biological activity of 3-(4-Fluorobenzylamino)-1-propanol.
Conclusion
This technical guide provides a detailed theoretical and predictive overview of the chemical properties and handling of 3-(4-Fluorobenzylamino)-1-propanol. While experimental data for this specific molecule is sparse, the provided protocols for synthesis, purification, and the predicted analytical data offer a solid foundation for researchers and scientists working with this compound. Further experimental validation of these properties and exploration of its biological activities are warranted to fully understand its potential in drug development and other scientific applications.
References
- 1. 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride | 144334-07-6 | Benchchem [benchchem.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
